

Crystal Structure of 10,11-Dihydrocarbamazepine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 10,11-Dihydrocarbamazepine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **10,11-Dihydrocarbamazepine** (DHC), a significant active metabolite of the anticonvulsant drug carbamazepine. A thorough understanding of the solid-state properties of DHC is crucial for drug development, formulation, and regulatory affairs. This document summarizes the known crystallographic data of its polymorphs, details the experimental protocols for their characterization, and presents visualizations of relevant molecular pathways and experimental workflows.

Introduction to 10,11-Dihydrocarbamazepine Polymorphism

10,11-Dihydrocarbamazepine is known to exist in at least four polymorphic forms, each exhibiting a unique three-dimensional arrangement of molecules in the crystal lattice. These different crystalline forms, designated as Form I, Form II, Form III, and Form IV, can display variations in their physicochemical properties, including solubility, melting point, and stability. The primary intermolecular interactions governing the crystal packing in these polymorphs are N-H...O hydrogen bonds and N-H... π interactions. While Forms I, II, and III exhibit a catemeric hydrogen-bonded motif, the predicted Form IV is characterized by a dimeric arrangement.

Crystallographic Data of 10,11-Dihydrocarbamazepine Polymorphs

The following tables summarize the available quantitative crystallographic data for the known polymorphs of **10,11-Dihydrocarbamazepine**. The data has been compiled from various crystallographic studies.

Table 1: Crystallographic Data for Polymorphs of **10,11-Dihydrocarbamazepine**

Parameter	Form I	Form II	Form III	Form IV (Predicted)
Crystal System	Monoclinic	Orthorhombic	Triclinic	Monoclinic
Space Group	P2 ₁ /n	Pbca	P-1	P2 ₁ /c
a (Å)	10.133(2)	12.011(2)	8.356(2)	13.98
b (Å)	13.010(3)	8.089(2)	10.106(2)	11.25
c (Å)	10.184(2)	24.981(5)	15.341(3)	7.89
α (°)	90	90	83.27(3)	90
β (°)	108.98(3)	90	80.88(3)	103.4
γ (°)	90	90	72.18(3)	90
V (Å ³)	1268.1(5)	2424.3(9)	1210.9(4)	1205.1
Z	4	8	4	4
Calculated Density (g/cm ³)	1.248	1.302	1.301	1.309
Temperature (K)	293	293	120	-
CCDC Number	118115	297587	614166	-

Experimental Protocols

Synthesis and Crystallization of Polymorphs

Synthesis of **10,11-Dihydrocarbamazepine**:

For crystallization studies, commercial **10,11-Dihydrocarbamazepine** is typically used as the starting material. Alternatively, it can be synthesized in the laboratory via the reduction of carbamazepine.

Crystallization of Polymorphs:

The different polymorphic forms of **10,11-Dihydrocarbamazepine** can be obtained through controlled crystallization from various solvents. A general procedure is as follows:

- **Dissolution:** Dissolve **10,11-Dihydrocarbamazepine** in a suitable solvent (e.g., methanol, ethanol, acetone) to create a saturated or near-saturated solution. Heating may be required to facilitate dissolution.
- **Slow Evaporation:** Allow the solvent to evaporate slowly at a controlled temperature. The rate of evaporation can influence which polymorph is formed. For example, slow evaporation from methanol can yield single crystals of Form I (blocks), Form II (hexagonal plates), and Form III (needles).
- **Cooling Crystallization:** Alternatively, a saturated solution at a higher temperature can be slowly cooled to induce crystallization. The cooling rate is a critical parameter in controlling polymorphism.
- **Vapor Diffusion:** Another method involves dissolving the compound in a good solvent and placing it in a sealed container with a vial of a poor solvent. The vapor of the poor solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Methodology:

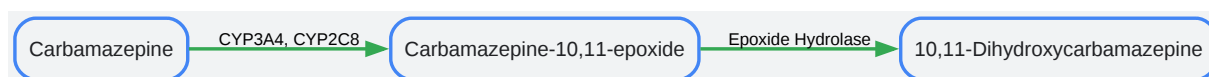
- **Crystal Selection and Mounting:** A suitable single crystal of a DHC polymorph, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head using

a cryoprotectant oil or a specialized adhesive.

- **Data Collection:** The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer, such as a Bruker APEX II CCD, equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$). A series of diffraction images are collected as the crystal is rotated through a range of angles.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. Software such as SAINT is used for integration of the reflection intensities.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXTL. The initial atomic positions are then refined against the experimental data to obtain a final, accurate crystal structure model. This refinement process minimizes the difference between the observed and calculated structure factors.

Metabolic Pathway of Carbamazepine

10,11-Dihydrocarbamazepine is an active metabolite of carbamazepine. Understanding its formation is crucial for comprehending the overall pharmacology and toxicology of the parent drug. The metabolic conversion involves a key intermediate, carbamazepine-10,11-epoxide.



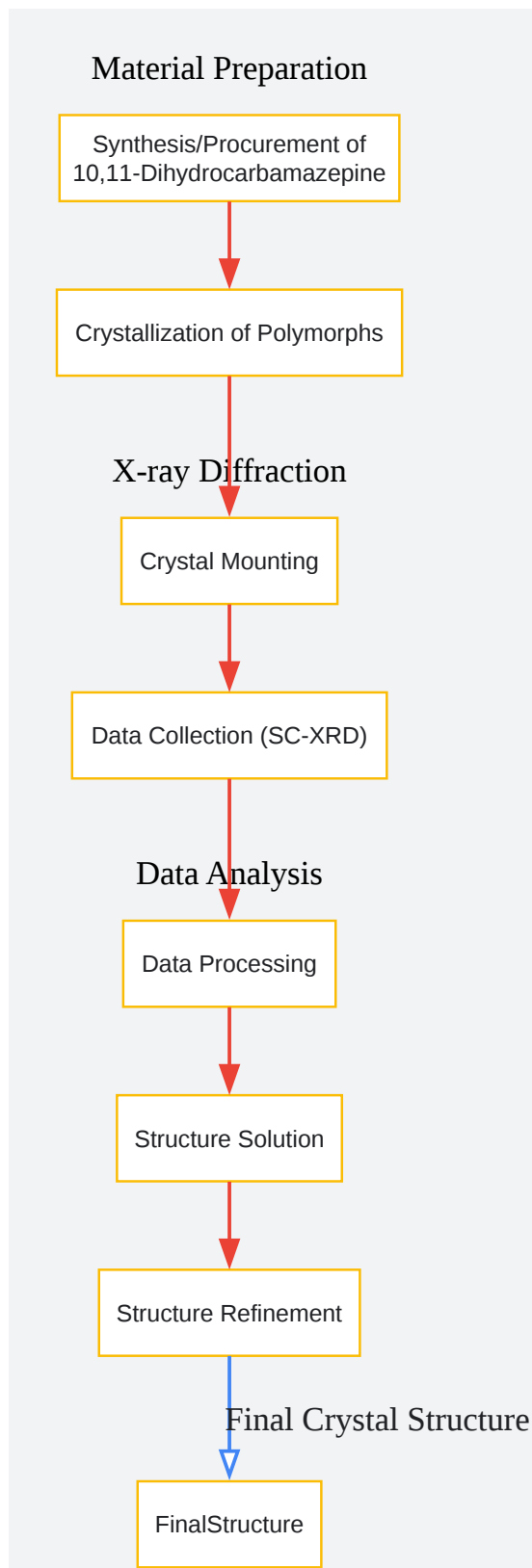
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Caption: Metabolic pathway of Carbamazepine to 10,11-Dihydroxycarbamazepine.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like **10,11-Dihydrocarbamazepine** follows a well-defined workflow, from obtaining the material to the final

structural analysis.



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Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of **10,11-Dihydrocarbamazepine**, focusing on its known polymorphic forms. The presented crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A comprehensive understanding of the solid-state chemistry of this important metabolite is essential for the development of safe and effective drug products based on carbamazepine and its derivatives. Further research is warranted to fully characterize all polymorphic forms and their interconversion pathways.

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